molecular formula C11H21N3 B13634939 1-Heptyl-5-methyl-1H-pyrazol-3-amine

1-Heptyl-5-methyl-1H-pyrazol-3-amine

Cat. No.: B13634939
M. Wt: 195.30 g/mol
InChI Key: NRGAXEOSIBXUDC-UHFFFAOYSA-N
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Description

1-Heptyl-5-methyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C11H21N3, is characterized by a heptyl group at the 1-position and a methyl group at the 5-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Heptyl-5-methyl-1H-pyrazol-3-amine typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the reaction of heptanal with methylhydrazine in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Heptyl-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: N-alkyl or N-acyl pyrazole derivatives.

Scientific Research Applications

1-Heptyl-5-methyl-1H-pyrazol-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-Heptyl-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazol-5-ylamine: Similar in structure but lacks the heptyl group.

    1-Ethyl-5-methyl-1H-pyrazol-3-amine: Similar but with an ethyl group instead of a heptyl group.

    3-Methyl-1H-pyrazol-5-amine: Lacks the heptyl group and has a different substitution pattern.

Uniqueness

1-Heptyl-5-methyl-1H-pyrazol-3-amine is unique due to the presence of both a heptyl and a methyl group on the pyrazole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

1-heptyl-5-methylpyrazol-3-amine

InChI

InChI=1S/C11H21N3/c1-3-4-5-6-7-8-14-10(2)9-11(12)13-14/h9H,3-8H2,1-2H3,(H2,12,13)

InChI Key

NRGAXEOSIBXUDC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C(=CC(=N1)N)C

Origin of Product

United States

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